molecular formula C11H13F3N2O B13533846 3-(Piperidin-4-yloxy)-2-(trifluoromethyl)pyridine

3-(Piperidin-4-yloxy)-2-(trifluoromethyl)pyridine

Cat. No.: B13533846
M. Wt: 246.23 g/mol
InChI Key: WWUPTWNNEGGKOF-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yloxy)-2-(trifluoromethyl)pyridine is a chemical compound that features a pyridine ring substituted with a piperidin-4-yloxy group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yloxy)-2-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-3-(trifluoromethyl)pyridine with piperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require heating to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yloxy)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The piperidin-4-yloxy group can be oxidized to form corresponding N-oxides.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidin-4-yloxy group can yield N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

3-(Piperidin-4-yloxy)-2-(trifluoromethyl)pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.

    Industry: The compound can be used in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yloxy)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperidin-4-yloxy group can interact with various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(piperidin-4-yloxy)pyridine
  • 4-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine
  • 3-(Piperidin-4-yl)-4-(trifluoromethyl)-1H-indole

Uniqueness

3-(Piperidin-4-yloxy)-2-(trifluoromethyl)pyridine is unique due to the presence of both a trifluoromethyl group and a piperidin-4-yloxy group on the pyridine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and potential for diverse chemical reactivity. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H13F3N2O

Molecular Weight

246.23 g/mol

IUPAC Name

3-piperidin-4-yloxy-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C11H13F3N2O/c12-11(13,14)10-9(2-1-5-16-10)17-8-3-6-15-7-4-8/h1-2,5,8,15H,3-4,6-7H2

InChI Key

WWUPTWNNEGGKOF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=C(N=CC=C2)C(F)(F)F

Origin of Product

United States

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